REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:12]=[C:11]2[C:6]([C:7](=O)[NH:8][CH:9]=[N:10]2)=[C:5]([O:14][CH:15]2[CH2:20][CH2:19][O:18][CH2:17][CH2:16]2)[CH:4]=1.O=P(Cl)(Cl)[Cl:23].C(N(CC)C(C)C)(C)C>C(Cl)CCl>[Cl:23][C:7]1[C:6]2[C:11](=[CH:12][C:3]([O:2][CH3:1])=[CH:4][C:5]=2[O:14][CH:15]2[CH2:20][CH2:19][O:18][CH2:17][CH2:16]2)[N:10]=[CH:9][N:8]=1
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Name
|
|
Quantity
|
0.6 g
|
Type
|
reactant
|
Smiles
|
COC1=CC(=C2C(NC=NC2=C1)=O)OC1CCOCC1
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Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
reactant
|
Smiles
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C(C)(C)N(C(C)C)CC
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
C(CCl)Cl
|
Control Type
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UNSPECIFIED
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Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After the solvent and reagents were evaporated under reduced pressure, toluene
|
Type
|
ADDITION
|
Details
|
was added to the residue
|
Type
|
CUSTOM
|
Details
|
the solution was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was dried under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=NC2=CC(=CC(=C12)OC1CCOCC1)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |